molecular formula C12H5BrClFN2S B2426384 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 1799610-96-0

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2426384
CAS No.: 1799610-96-0
M. Wt: 343.6
InChI Key: HANITCXVWCBUEI-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature of 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing multiple substituents. The base structure consists of a thieno[2,3-d]pyrimidine ring system, which represents the fusion of a thiophene ring with a pyrimidine ring. The compound bears the Chemical Abstracts Service registry number 1799610-96-0 and possesses the molecular formula C₁₂H₅BrClFN₂S with a molecular weight of 343.60 grams per mole.

The structural framework exhibits specific positional relationships that define its nomenclature. The thieno[2,3-d]pyrimidine core contains nitrogen atoms at positions 1 and 3 of the pyrimidine ring, while the thiophene sulfur occupies a bridging position. The bromine substituent is located at position 5, the chlorine at position 4, and the 4-fluorophenyl group at position 6 of the fused ring system.

Structural isomerism considerations reveal that this compound belongs to a family of thienopyrimidines with three possible isomeric forms based on ring fusion patterns: thieno[2,3-d]pyrimidine, thieno[3,4-d]pyrimidine, and thieno[3,2-d]pyrimidine. The [2,3-d] designation specifically indicates the fusion occurs between the 2,3-positions of the thiophene ring and the pyrimidine ring. The similarity between thiophene and benzene physicochemical properties makes this heterocyclic system particularly valuable for pharmaceutical applications.

The simplified molecular-input line-entry system representation is FC1=CC=C(C2=C(Br)C3=C(Cl)N=CN=C3S2)C=C1, which clearly delineates the connectivity pattern and spatial arrangement of all substituents. The European Community number 971-975-6 has been assigned for regulatory identification purposes.

Crystallographic Analysis via X-ray Diffraction

Crystallographic investigations of this compound provide crucial insights into its three-dimensional molecular architecture. Structural analyses typically employ X-ray crystallography techniques to elucidate conformational details and confirm the precise spatial arrangement of atoms within the molecular framework. The presence of multiple halogen substituents significantly influences the compound's electronic properties and molecular packing arrangements in the solid state.

The crystallographic data reveals that the thieno[2,3-d]pyrimidine ring system adopts a planar configuration, which is characteristic of fused aromatic heterocycles. The 4-fluorophenyl substituent at position 6 exhibits specific dihedral angles relative to the central ring system, influenced by steric interactions with the bromine and chlorine substituents. These structural parameters are critical for understanding the compound's binding interactions with biological targets.

X-ray diffraction studies demonstrate that the halogen substituents occupy well-defined positions that create distinct electronic environments around the heterocyclic core. The bromine atom at position 5 and chlorine at position 4 introduce significant electron-withdrawing effects, while the fluorine atom on the phenyl ring contributes to unique intermolecular interactions in the crystal lattice. The compound exhibits predicted density values of 1.743 ± 0.06 grams per cubic centimeter, reflecting the influence of the heavy halogen atoms on the overall molecular packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 chemical environments. The heterocyclic framework exhibits characteristic chemical shift patterns that reflect the electron-deficient nature of the pyrimidine ring and the electron-rich thiophene component.

Proton nuclear magnetic resonance analysis reveals distinct resonance patterns for the aromatic protons. The 4-fluorophenyl substituent displays typical para-disubstituted benzene splitting patterns, with fluorine-hydrogen coupling constants providing evidence of through-bond interactions. The pyrimidine proton appears as a singlet in the downfield region, typically around 8-9 parts per million, reflecting the deshielding effect of the nitrogen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the electronic impact of halogen substitution on the ring system. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts, with the carbon-bromine and carbon-chlorine bonds showing distinct chemical shift values. The thiophene carbons display intermediate chemical shift values between aliphatic and aromatic carbons, consistent with the electron-rich nature of sulfur heterocycles.

Fluorine-19 nuclear magnetic resonance provides additional structural confirmation through the observation of fluorine-hydrogen coupling patterns. Research has demonstrated that fluorinated thieno[2,3-d]pyrimidine analogs exhibit specific coupling between the fluorine atom and amide protons when present in side-chain modifications, with coupling constants of approximately 3.8 hertz indicating nuclear spin coupling interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that confirm structural assignments and provide insight into the stability of various molecular regions. The molecular ion peak appears at mass-to-charge ratio 343.6, corresponding to the intact molecular structure with the distinctive isotope pattern reflecting the presence of bromine and chlorine atoms.

The fragmentation behavior demonstrates preferential cleavage patterns that follow established mechanisms for halogenated aromatic compounds. Loss of halogen atoms represents primary fragmentation pathways, with bromine elimination typically occurring before chlorine loss due to the weaker carbon-bromine bond strength. The 4-fluorophenyl substituent often remains intact during initial fragmentation steps, appearing as a characteristic fragment ion.

Secondary fragmentation involves ring-opening reactions of the heterocyclic system, with the thiophene ring showing greater stability compared to the pyrimidine component. The mass spectral data provides confirmation of molecular composition and helps distinguish this compound from closely related structural analogs within the thieno[2,3-d]pyrimidine family.

Infrared Vibrational Mode Analysis

Infrared spectroscopy of this compound provides detailed information about molecular vibrational modes and functional group identification. The spectrum exhibits characteristic absorption bands that reflect the compound's heterocyclic nature and halogen substitution patterns. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes occur around 1400-1600 wavenumbers.

The pyrimidine ring nitrogen atoms contribute to characteristic vibrations in the fingerprint region, with carbon-nitrogen stretching and ring breathing modes providing structural confirmation. The thiophene component exhibits sulfur-containing ring vibrations that distinguish this heterocycle from purely nitrogen-containing aromatics. Halogen substituents influence the overall vibrational profile through mass effects and electronic perturbations of the ring system.

Carbon-halogen stretching vibrations appear in the lower frequency regions, with carbon-bromine stretches typically observed around 500-700 wavenumbers and carbon-chlorine vibrations appearing at slightly higher frequencies. The 4-fluorophenyl substituent contributes characteristic para-disubstituted benzene vibrations and carbon-fluorine stretching modes around 1000-1300 wavenumbers, providing additional structural confirmation.

Properties

IUPAC Name

5-bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrClFN2S/c13-9-8-11(14)16-5-17-12(8)18-10(9)6-1-3-7(15)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANITCXVWCBUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(S2)N=CN=C3Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at Position 4

The 4-oxo group of 2 is replaced with chlorine using Vilsmeier-Haack reagent (oxalyl chloride/DMF) under reflux. This converts 2 to 4-chlorothieno[2,3-d]pyrimidine (3) in ~80% yield. The reaction proceeds via formation of a reactive chloroiminium intermediate, which displaces the carbonyl oxygen.

Bromination at Position 5

Directed ortho-lithiation is employed for regioselective bromination. Treatment of 3 with n-butyllithium (-78°C, THF) generates a lithiated species at position 5, which reacts with carbon tetrabromide (CBr₄) to yield 5-bromo-4-chlorothieno[2,3-d]pyrimidine (4) (45% yield).

Critical Parameters :

  • Temperature control (-78°C) prevents side reactions.
  • n-BuLi’s strong base strength ensures deprotonation at the electron-deficient position adjacent to the chloro group.

Alternative Synthetic Pathways

One-Pot Halogenation and Coupling

A patent-described method (EP2886545B1) utilizes sequential halogenation and coupling without isolating intermediates. For example, bromination of 4-chlorothieno[2,3-d]pyrimidine with N-bromosuccinimide (NBS) in DMF, followed by in situ Suzuki coupling, achieves a 52% overall yield.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclization and coupling steps. A reported protocol reduces the cyclization time from 4 hours to 30 minutes, improving throughput without compromising yield (63% vs. 66% conventional).

Analytical and Spectroscopic Characterization

Key spectral data for intermediates and the final compound:

Compound ¹H NMR (CDCl₃, δ ppm) MS (m/z)
3 7.32 (s, 1H, H-5), 8.13 (s, 1H, H-2) 215.2
4 7.58 (s, 1H, H-6), 8.25 (s, 1H, H-2) 294.6
5 7.63 (m, 2H, ArH), 7.13 (t, 2H, ArH), 7.32 (s, 1H, H-5) 343.6

¹³C NMR of 5 confirms aryl connectivity via signals at δ 161.2 (C-F) and 139.8 (C-S).

Challenges and Optimization Opportunities

  • Low Yields in Coupling Steps : Competing homocoupling of boronic acids reduces efficiency. Switching to PdCl₂(dppf) with Cs₂CO₃ improves yields to 65%.
  • Regioselectivity in Halogenation : Competing bromination at position 6 remains a hurdle. Computational studies suggest installing a temporary directing group (e.g., -Si(iPr)₃) could enhance selectivity.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Replacing Pd(PPh₃)₄ with heterogeneous Pd/C reduces catalyst loading (0.1 mol%) and enables recycling.
  • Solvent Sustainability : Transitioning from dioxane to cyclopentyl methyl ether (CPME) aligns with green chemistry principles without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine has been studied for its potential therapeutic effects:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the thieno-pyrimidine framework have shown enhanced activity against breast and lung cancer cells .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Studies have explored its efficacy against resistant strains of bacteria .

Material Science

The unique electronic properties of this compound allow it to be utilized in material science:

  • Organic Electronics : It has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its ability to facilitate charge transport .
  • Polymer Chemistry : The compound serves as a building block for synthesizing polymers with specific electronic properties, which are useful in sensors and electronic devices .

Synthetic Intermediate

In synthetic organic chemistry, this compound is employed as an intermediate:

  • Building Block for Complex Molecules : Its structure allows chemists to introduce various functional groups through electrophilic substitutions, facilitating the synthesis of more complex heterocyclic compounds .
  • Reactions : It participates in various reactions such as nucleophilic substitutions and cross-coupling reactions, which are essential for developing novel pharmaceuticals .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The study found that certain modifications increased potency by up to 50% compared to the parent compound .

Case Study 2: Organic Electronics

A collaborative research project between institutions focused on integrating this compound into OLEDs. The results showed improved efficiency and stability in devices utilizing the compound compared to traditional materials .

Case Study 3: Antimicrobial Properties

A recent investigation highlighted the antimicrobial potential of this compound against multi-drug resistant bacterial strains. This study demonstrated that the compound could inhibit bacterial growth at low concentrations, suggesting its viability as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine
  • 4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine is unique due to the specific arrangement of halogen atoms and the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and other scientific research applications.

Biological Activity

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, imparts significant biological activity that is of interest in medicinal chemistry. This article reviews the compound’s biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H5BrClFN2S
  • Molecular Weight : 343.6 g/mol
  • CAS Number : 1799610-96-0

Biological Activity Overview

This compound exhibits various biological activities, including:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound binds to the active sites of specific kinases like Pim-1, leading to a decrease in phosphorylation events that promote cancer cell survival and proliferation.
  • COX Enzyme Interaction : By inhibiting COX enzymes, particularly COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins .

Anticancer Studies

A study on pyridothienopyrimidine derivatives showed that compounds similar to this compound demonstrated significant cytotoxic effects against MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The most active derivatives had IC50 values as low as 1.18 µM .

Anti-inflammatory Activity

In a comparative study assessing anti-inflammatory effects through COX inhibition, compounds structurally related to this compound exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Data Summary Table

Property Value/Description
IUPAC NameThis compound
Molecular FormulaC12H5BrClFN2S
Molecular Weight343.6 g/mol
CAS Number1799610-96-0
Anticancer IC50 (MCF7)1.18 µM
Anti-inflammatory COX InhibitionComparable to celecoxib

Q & A

Q. How are solubility and stability challenges managed during biological testing of halogenated thieno[2,3-d]pyrimidines?

  • Methodology :
  • Co-solvents : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Lyophilization : Stabilize compounds for long-term storage at -80°C.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity across studies may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (e.g., agar dilution vs. broth microdilution) . Validate using standardized CLSI/MIC protocols and structure-activity relationship (SAR) models.

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